1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Overview
Description
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom on the indole ring can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom on the indole ring.
3-(1H-Indol-1-yl)propan-1-amine methanesulfonate: Contains an indole moiety but differs in the functional groups attached
Uniqueness
The presence of the chlorine atom on the indole ring in 1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid may confer unique chemical and biological properties, such as increased reactivity or altered binding affinity to biological targets .
Properties
IUPAC Name |
1-[3-(4-chloroindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGKFAHWDCSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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